molecular formula C15H17N5O B3011859 N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-32-2

N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3011859
CAS RN: 393784-32-2
M. Wt: 283.335
InChI Key: JOEVHFHDXYTLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its potential biological activities. This class of compounds has been extensively studied for their pharmacological properties, including their role as adenosine receptor antagonists, kinase inhibitors, and antiplatelet agents .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves multi-step reactions, including the use of microwave-accelerated synthesis techniques. For instance, N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues were prepared via a microwave-accelerated multi-step synthesis, starting from precursors like 3-amino-6-methoxybenzofuran-2-carbonitrile . Similarly, the synthesis of derivatives by reacting 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with amines has been reported, demonstrating the versatility of synthetic approaches for this class of compounds .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the crystal structure and Hirshfeld surface analysis of related imidazo[1,2-a]pyridine derivatives have been performed, providing insights into the molecular conformations and intermolecular interactions . Additionally, DFT studies have been used to analyze the electronic structure properties of these compounds, as seen in the study of a 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine .

Chemical Reactions Analysis

The reactivity of pyrazolo[3,4-d]pyrimidines can be influenced by the choice of solvent, as demonstrated by solvent-controlled, site-selective N-alkylation reactions. For example, the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with iodomethane in different solvents resulted in selective N-methylation at different positions of the heterocycle . This highlights the importance of solvent effects on the chemical reactivity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are closely related to their molecular structure. The introduction of various substituents can significantly affect their binding affinity and selectivity towards biological targets. For instance, the presence of acyl groups on the 7-amino group of 2-arylpyrazolo[4,3-d]pyrimidin-7-amines was found to be crucial for efficient and selective binding at the human A3 adenosine receptor . Moreover, the introduction of a 2-methoxy group on benzopyrano[4,3-d]pyrimidin-5-amines resulted in compounds with antiplatelet and analgesic activities .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing pyrazole derivatives, including compounds similar to the one . These compounds were analyzed using techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Their biological activities against breast cancer and microbes were also examined (Titi et al., 2020).

Anticancer and Anti-inflammatory Activities

  • Research described a facile, regioselective synthesis of pyrazolo[1, 5-a]pyrimidine analogs. These compounds were screened for their anti-inflammatory and anti-cancer activities, demonstrating promising results (Kaping et al., 2016).

Antagonists for Human A3 Adenosine Receptor

  • Another study refined the structure of pyrazolo[4,3-d]pyrimidine derivatives to obtain highly potent and selective antagonists for the human A3 adenosine receptor. This research aimed at improving receptor-ligand recognition (Squarcialupi et al., 2016).

Cytotoxicity Studies

  • Synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were explored, focusing on their activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antifungal Effects

  • A study evaluated the antifungal effect of some 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine Derivatives, including a compound with structural similarity to the chemical . The compounds showed effectiveness against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

Microwave-Assisted Synthesis and Anticancer Activity

  • Efficient microwave-assisted synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogues of an anticancer agent, was conducted. They exhibited inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020).

Future Directions

The future directions for research on “N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their anticancer properties . This could include more in-depth studies on their mechanisms of action, as well as the development of more efficient synthesis methods .

properties

IUPAC Name

N-(2-methoxyethyl)-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-11-4-3-5-12(8-11)20-15-13(9-19-20)14(17-10-18-15)16-6-7-21-2/h3-5,8-10H,6-7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEVHFHDXYTLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.